molecular formula C18H19N5OS B7051936 N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide

N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide

Cat. No.: B7051936
M. Wt: 353.4 g/mol
InChI Key: PYCMNSYZPYRLNN-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining pyridine, thienopyrimidine, and piperidine moieties, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-4-5-15(19-9-12)22-18(24)13-3-2-7-23(10-13)17-16-14(6-8-25-16)20-11-21-17/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCMNSYZPYRLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide typically involves multi-step reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in anti-proliferative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methylpyridin-2-yl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which may confer specific binding properties and biological activities not observed in simpler analogues.

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